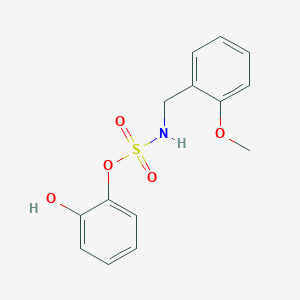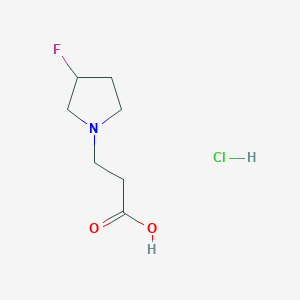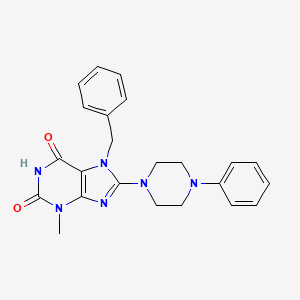![molecular formula C29H22N2O5S B2381186 4-[bencil(metil)sulfamoil]-N-(9,10-dioxoantracen-1-il)benzamida CAS No. 442556-90-3](/img/structure/B2381186.png)
4-[bencil(metil)sulfamoil]-N-(9,10-dioxoantracen-1-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide is a chemical compound with the molecular formula C29H22N2O5S and a molecular weight of 510.5604 . This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Aplicaciones Científicas De Investigación
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide has a wide range of scientific research applications, including:
Métodos De Preparación
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Análisis De Reacciones Químicas
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Mecanismo De Acción
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide can be compared with other similar compounds, such as:
N-Benzyl-4-sulfamoyl-benzamide: This compound shares a similar structure but lacks the anthracene moiety.
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: This compound is a dihydro derivative of the target compound.
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O5S/c1-31(18-19-8-3-2-4-9-19)37(35,36)21-16-14-20(15-17-21)29(34)30-25-13-7-12-24-26(25)28(33)23-11-6-5-10-22(23)27(24)32/h2-17H,18H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMIWONUFXDQIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)


![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)

![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)




![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2381124.png)

